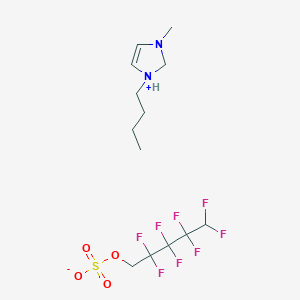
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate is a unique ionic liquid that has garnered attention due to its interesting chemical properties and potential applications. This compound is part of the broader family of imidazolium-based ionic liquids, which are known for their stability, low volatility, and ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate typically involves the reaction of 1-butyl-3-methylimidazolium with octafluoropentyl sulfate. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced purification techniques to ensure high purity. The scalability of the synthesis process is crucial for its commercial viability, and efforts are made to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The imidazolium ring can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .
Scientific Research Applications
1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate has several scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its stability and ability to dissolve a wide range of substances.
Biology: Investigated for its potential use in biological systems, including as a medium for enzyme reactions and protein stabilization.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in industrial processes, such as electroplating, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Butyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium 2,2,3,3,4,4,5,5-octafluoropentyl sulfate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biomolecules, influencing their structure and function. The octafluoropentyl sulfate anion can also participate in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methylimidazolium acetate: Another imidazolium-based ionic liquid with different anionic components.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar structure but with a tetrafluoroborate anion.
1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a hexafluorophosphate anion instead of octafluoropentyl sulfate.
Uniqueness
The presence of the octafluoropentyl sulfate anion can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other imidazolium-based ionic liquids may not be as effective .
Properties
CAS No. |
868850-24-2 |
|---|---|
Molecular Formula |
C13H20F8N2O4S |
Molecular Weight |
452.36 g/mol |
IUPAC Name |
1-butyl-3-methyl-1,2-dihydroimidazol-1-ium;2,2,3,3,4,4,5,5-octafluoropentyl sulfate |
InChI |
InChI=1S/C8H16N2.C5H4F8O4S/c1-3-4-5-10-7-6-9(2)8-10;6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h6-7H,3-5,8H2,1-2H3;2H,1H2,(H,14,15,16) |
InChI Key |
YACIQSLDLKWQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+]1CN(C=C1)C.C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


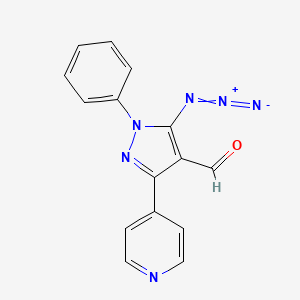

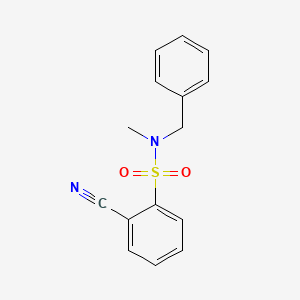
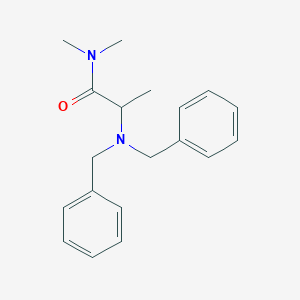
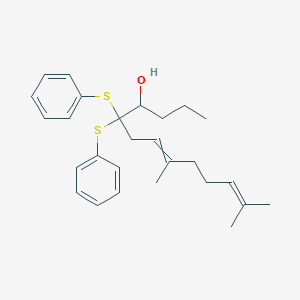
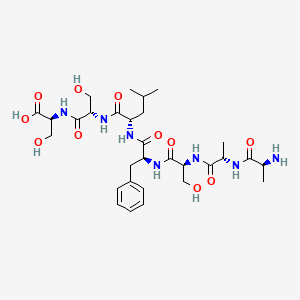
![(2R)-1-Cyano-3-[(4-fluorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14185484.png)
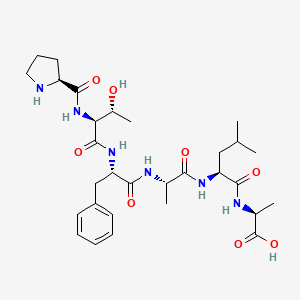
![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-1H-indol-1-yl]pentanenitrile](/img/structure/B14185502.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14185507.png)
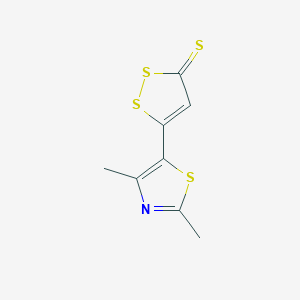
![1-[(2E)-1,3-Bis(4-nitrophenyl)triaz-2-en-1-yl]-2-methylpropan-1-one](/img/structure/B14185515.png)
![N-{2-[4-(Methanesulfinyl)-2,5-dimethoxyphenyl]ethyl}acetamide](/img/structure/B14185525.png)
![N-(4-Chlorophenyl)-4-[4-(1H-tetrazol-1-yl)phenyl]phthalazin-1-amine](/img/structure/B14185540.png)
